molecular formula C16H14FN3O3S2 B2532975 5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 1323706-64-4

5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2532975
CAS No.: 1323706-64-4
M. Wt: 379.42
InChI Key: YXMSWRUXUAAXTM-UHFFFAOYSA-N
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Description

5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H14FN3O3S2 and its molecular weight is 379.42. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

  • Compounds similar to 5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole have shown promising antibacterial and antifungal activities. For instance, sulfone derivatives containing 1,3,4-oxadiazole moieties indicated significant antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Shi et al., 2015). Additionally, novel azetidinones synthesized through facile condensation demonstrated antibacterial and antifungal activities, showcasing the potential of these compounds in developing new antimicrobial agents (Prajapati & Thakur, 2014).

Antitubercular Activity

  • A new class of antituberculosis agents, 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and 1,3,4-thiadiazoles, exhibited outstanding in vitro activity against Mycobacterium tuberculosis, suggesting their potential as selective antitubercular agents (Karabanovich et al., 2016).

Antimicrobial and Antitubercular Agents

  • Benzene sulfonamide pyrazole oxadiazole derivatives were evaluated for their antimicrobial as well as antitubercular activity, with certain compounds showing good antibacterial activity against common pathogens and potent antitubercular activity against Mycobacterium tuberculosis H37Rv (Shingare et al., 2022).

Properties

IUPAC Name

5-[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S2/c17-13-4-1-3-11(7-13)10-25(21,22)20-8-12(9-20)16-18-15(19-23-16)14-5-2-6-24-14/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMSWRUXUAAXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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